molecular formula C7H12 B1609466 3-Methyl-2,4-hexadiene CAS No. 28823-42-9

3-Methyl-2,4-hexadiene

Cat. No.: B1609466
CAS No.: 28823-42-9
M. Wt: 96.17 g/mol
InChI Key: KOXWOWPVSGRFCZ-YDFGWWAZSA-N
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Description

3-Methyl-2,4-hexadiene is an organic compound with the molecular formula C7H12 It is a type of diene, which means it contains two double bonds The structure of this compound consists of a six-carbon chain with two double bonds at positions 2 and 4, and a methyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2,4-hexadiene can be synthesized through various methods, including:

    Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors. For example, this compound can be prepared by dehydrohalogenation of 3-methyl-2,4-dibromohexane using a strong base like potassium tert-butoxide.

    Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile.

Industrial Production Methods

Industrial production of this compound typically involves large-scale dehydrohalogenation processes, where halogenated precursors are treated with bases in continuous flow reactors to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,4-hexadiene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Reagents like Br2 or Cl2 in the presence of light or a catalyst.

    Hydrohalogenation: Hydrogen halides (HCl, HBr) under acidic conditions.

    Oxidation: Strong oxidizing agents like KMnO4 or O3.

Major Products

    Dihalides: Formed from halogenation reactions.

    Haloalkanes: Formed from hydrohalogenation reactions.

    Diols: Formed from oxidation reactions.

Scientific Research Applications

3-Methyl-2,4-hexadiene has several applications in scientific research, including:

Mechanism of Action

The reactivity of 3-Methyl-2,4-hexadiene is primarily due to its conjugated diene system. The double bonds in the molecule can participate in electrophilic addition reactions, where an electrophile attacks the electron-rich double bonds, leading to the formation of carbocation intermediates. These intermediates can then react with nucleophiles to form addition products .

Comparison with Similar Compounds

Similar Compounds

    2,4-Hexadiene: Similar structure but without the methyl group at the third carbon.

    1,3-Butadiene: A simpler diene with only four carbon atoms.

    Isoprene: A diene with a similar structure but with a different arrangement of double bonds.

Uniqueness

3-Methyl-2,4-hexadiene is unique due to the presence of the methyl group, which influences its reactivity and the types of products formed in chemical reactions. The methyl group can provide steric hindrance and electronic effects that differentiate it from other dienes .

Properties

IUPAC Name

(2E,4E)-3-methylhexa-2,4-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXWOWPVSGRFCZ-YDFGWWAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=C/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Avocado Research MSDS]
Record name 2,4-Hexadiene, 3-methyl-
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CAS No.

28823-42-9
Record name 2,4-Hexadiene, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028823429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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